N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
“N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide” is a synthetic sulfonamide-derived compound featuring a 1,3-oxazinan-2-yl core substituted with a 4-fluoro-2-methylbenzenesulfonyl group. The ethanediamide moiety is functionalized with a furan-2-yl-ethyl chain and a methyl group.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O6S/c1-14-12-15(21)5-6-17(14)31(27,28)24-9-3-11-30-18(24)13-23-20(26)19(25)22-8-7-16-4-2-10-29-16/h2,4-6,10,12,18H,3,7-9,11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFURRAYOPSZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazinan ring, followed by the introduction of the sulfonyl group and the furan moiety. Common reagents used in these reactions include sulfonyl chlorides, oxalyl chloride, and various amines. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperature control being crucial to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The oxazinan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential biological activities, particularly in drug development. Its unique structural features may enhance binding affinity to specific molecular targets such as enzymes or receptors, potentially modulating their activity in biological systems. This interaction could lead to therapeutic effects in various contexts.
Antimicrobial Properties
Research indicates that N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well.
Cancer Therapy
The compound's derivatives have been evaluated as potential RET kinase inhibitors for cancer therapy. A study found that certain benzamide derivatives exhibited moderate to high potency in inhibiting RET kinase activity, suggesting that similar compounds could be promising leads for further investigation in cancer treatment .
Case Studies and Research Findings
- Antitumor Effects : In clinical applications involving benzamide-positive cohorts, patients demonstrated prolonged survival rates when treated with compounds similar to this compound .
- In Silico Studies : Molecular docking studies have illustrated how this compound interacts with acetylcholinesterase, providing insights into its potential use in treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
The mechanism of action of N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide likely involves interactions with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, while the oxazinan ring could influence the compound’s binding affinity. The furan moiety may also play a role in the compound’s overall activity.
Comparison with Similar Compounds
Core Structural Features
The target compound shares key motifs with several analogs (Table 1):
Key Observations:
- Sulfonyl Group Variations : The 4-fluoro-2-methylbenzenesulfonyl group in the target compound enhances steric bulk and lipophilicity compared to the simpler 4-fluorobenzenesulfonyl group in . This may influence receptor binding or metabolic stability.
- Furan’s oxygen atom may improve solubility relative to purely aromatic systems.
- Ethanediamide Linker : This moiety is conserved across oxazinan-based analogs , suggesting its role in maintaining conformational rigidity or hydrogen-bonding interactions.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The sulfonyl group (S=O) is expected to exhibit strong absorption near 1350–1200 cm⁻¹, consistent with analogs in (1243–1258 cm⁻¹ for C=S) . The absence of a C=O stretch in the oxazinan core aligns with triazole-thione derivatives in , where carbonyl groups are absent post-cyclization .
- NMR : The 1,3-oxazinan protons would resonate near δ 3.5–4.5 ppm, as observed in oxazinan-containing compounds . The furan-ethyl group’s protons may appear as distinct multiplets near δ 6.3–7.4 ppm (furan) and δ 2.5–3.5 ppm (ethylene) .
Computational and Analytical Comparisons
- QSAR Models : As per , the target compound’s furan and sulfonyl groups could be critical descriptors in predicting bioactivity, contrasting with phenyl-based analogs .
- Molecular Networking : LC-MS/MS profiling () might cluster this compound with other sulfonamide derivatives due to shared fragmentation patterns (e.g., sulfonyl cleavage) .
Biological Activity
N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Oxazinan Ring : Provides structural stability and potential interaction sites.
- Fluorinated Benzenesulfonyl Group : Enhances binding affinity to biological targets.
- Furan Substituent : May contribute to unique biological interactions.
Structural Formula
The chemical formula is , with a molecular weight of 450.49 g/mol.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 450.49 g/mol |
| CAS Number | 872987-24-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activities through:
- Enzyme Inhibition : Binding to active sites of target enzymes, leading to reduced enzymatic activity.
- Receptor Interaction : Modulating receptor signaling pathways, which may influence cellular responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications for neurodegenerative diseases.
Table 1: Summary of Biological Activity
| Target Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 5.0 | |
| Dihydrofolate Reductase | Non-competitive | 12.0 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in models of Alzheimer's disease. Results indicated that it significantly reduced AChE activity, suggesting potential therapeutic applications for cognitive decline associated with this condition.
- Antitumor Activity : Preliminary findings from cellular assays indicated that the compound may exhibit antitumor properties by inhibiting key metabolic pathways in cancer cells.
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Formation of Key Intermediates : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an oxazinan derivative.
- Final Coupling Reaction : Reaction with N-[2-(furan-2-yl)ethyl]ethanediamide under controlled conditions.
Industrial Production Methods
Optimization strategies include:
- Temperature Control : Ensuring optimal reaction conditions for yield maximization.
- Continuous Flow Reactors : Enhancing efficiency and scalability in production processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the oxazinan ring, nucleophilic substitution for methylene linkage, and amidation. Key steps may parallel methods used for structurally similar ethanediamides, such as coupling reactions under anhydrous conditions (e.g., DCM with DIPEA) and purification via column chromatography . Optimization of reaction time and temperature is critical to avoid side products like sulfone derivatives from over-oxidation .
Q. How should researchers approach spectroscopic characterization of this compound?
- Methodology : Use a combination of , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example:
- ^1 \text{H NMR: Identify the furan protons (δ 6.2–7.4 ppm) and oxazinan ring protons (δ 3.5–4.5 ppm).
- Fluorine-specific analysis : to verify the 4-fluoro-2-methylbenzenesulfonyl group.
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .
Q. What are the primary challenges in solubility and stability testing for this compound?
- Methodology : Conduct solubility profiling in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Stability studies should include:
- pH-dependent degradation : Test in buffered solutions (pH 3–9) at 25°C and 40°C.
- Light sensitivity : Monitor decomposition under UV/visible light using spectrofluorometry .
- Data interpretation : Use kinetic modeling (e.g., first-order decay equations) to predict shelf-life .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example:
- Reaction path search : Simulate sulfonylation steps to determine optimal activation temperatures.
- Solvent effects : Use COSMO-RS models to predict solvent interactions and improve yield .
- Machine learning : Train models on existing oxazinan derivatives to predict regioselectivity in amidation .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Dose-response normalization : Compare IC values using standardized controls (e.g., cell viability assays with staurosporine).
- Receptor docking studies : Perform molecular dynamics simulations to assess binding affinity variations (e.g., furan interactions vs. sulfonyl groups) .
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile discrepancies in enzymatic vs. cellular assays .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Methodology :
- Target identification : Use affinity chromatography with immobilized compound derivatives.
- Pathway analysis : Combine RNA-seq and proteomics to map downstream effects (e.g., oxidative stress markers).
- Validation : CRISPR-Cas9 knockout of putative targets (e.g., kinases or GPCRs) to confirm functional relevance .
Data Analysis and Contradiction Management
Q. How should conflicting results in spectral data (e.g., unexpected peaks in NMR) be addressed?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxazinan and furan groups.
- Isotopic labeling : Synthesize -labeled analogs to clarify amide proton assignments.
- Comparative analysis : Cross-reference with published spectra of structurally related sulfonamides .
Q. What statistical frameworks are suitable for optimizing reaction yields with limited experimental data?
- Methodology :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to explore temperature, catalyst loading, and solvent ratios.
- Response surface methodology (RSM) : Model interactions between variables to identify maxima in yield .
- Bayesian optimization : Integrate prior data from analogous compounds to reduce trial iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
